2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
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Overview
Description
“2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one” is a complex organic compound that features a thiazole ring, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.
Formation of the Pyrazole Ring: Using hydrazine derivatives and β-diketones.
Coupling Reactions: Combining the thiazole and pyrazole intermediates through a condensation reaction.
Morpholine Substitution: Introducing the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group in the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
- 2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
Uniqueness
The unique combination of the morpholine, pyrazole, and thiazole rings, along with the specific substitution pattern, gives “2-morpholino-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one” distinct chemical and physical properties that may not be present in similar compounds.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O3S/c1-2-13-33-22-10-6-7-19(16-22)24-20(18-30(28-24)21-8-4-3-5-9-21)17-23-25(31)27-26(34-23)29-11-14-32-15-12-29/h3-10,16-18H,2,11-15H2,1H3/b23-17- |
InChI Key |
PFLKGJPNYJEFMY-QJOMJCCJSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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